3-ヒドロキシ-11-ウルセン-28,13-オリド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

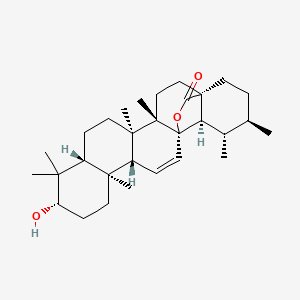

3-Hydroxy-11-ursen-28,13-olide is a triterpenoid compound with the molecular formula C30H46O3 and a molecular weight of 454.68 g/mol . It is known for its presence in various plant species and exhibits a range of biological activities, making it a subject of interest in scientific research.

科学的研究の応用

3-Hydroxy-11-ursen-28,13-olide has several scientific research applications:

作用機序

Target of Action

The primary targets of 3-Hydroxy-11-ursen-28,13-olide are human ovarian cancer cells (A2780) and human hepatoma cells . These cells play a crucial role in the progression of ovarian cancer and liver cancer, respectively.

Mode of Action

3-Hydroxy-11-ursen-28,13-olide interacts with its targets by exhibiting antiproliferative activity against the A2780 human ovarian cancer cell line . It also shows a potent concentration-independent cytoprotective effect against CCl4-induced injury on human hepatoma cells .

Pharmacokinetics

It is soluble in various solvents such as chloroform, dichloromethane, ethyl acetate, dmso, and acetone , which may influence its bioavailability.

Result of Action

The molecular and cellular effects of 3-Hydroxy-11-ursen-28,13-olide’s action include a reduction in the proliferation of ovarian cancer cells and a protective effect against injury in hepatoma cells .

Action Environment

The compound should be stored at 2-8℃, protected from air and light .

Safety and Hazards

The safety data sheet for 3-Hydroxy-11-ursen-28,13-olide advises against dust formation and breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental release, sources of ignition should be removed, personnel should be evacuated to safe areas, and the chemical should not be allowed to enter drains .

生化学分析

Biochemical Properties

3-Hydroxy-11-ursen-28,13-olide is involved in biochemical reactions where it interacts with various enzymes, proteins, and other biomolecules

Cellular Effects

3-Hydroxy-11-ursen-28,13-olide exhibits weak-moderate antiproliferative activity against the A2780 human ovarian cancer cell line . It also shows a potent concentration-independent cytoprotective effect against CCl4-induced injury on human hepatoma cell line

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-11-ursen-28,13-olide typically involves the extraction from natural sources such as the leaves of Eucalyptus viminalis . The compound can be isolated using chromatographic techniques, including column chromatography. The reaction conditions for its synthesis often involve the use of organic solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .

Industrial Production Methods

Industrial production of 3-Hydroxy-11-ursen-28,13-olide is less common due to its natural abundance. when required, it can be produced through large-scale extraction and purification processes, ensuring high purity and consistency .

化学反応の分析

Types of Reactions

3-Hydroxy-11-ursen-28,13-olide undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl group, potentially forming ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into more saturated forms.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce more saturated triterpenoids .

類似化合物との比較

Similar Compounds

3β-Hydroxyurs-11-en-28,13-olide: Exhibits similar cytoprotective and antiproliferative activities.

Ehretiolide: Another triterpenoid with comparable biological activities.

Uniqueness

3-Hydroxy-11-ursen-28,13-olide stands out due to its potent concentration-independent cytoprotective effect and its specific antiproliferative activity against certain cancer cell lines . Its unique structure and functional groups contribute to its distinct biological properties.

特性

| { "Design of the Synthesis Pathway": "The synthesis of 3-Hydroxy-11-ursen-28,13-olide can be achieved through a series of reactions involving starting materials such as ursolic acid and acetic anhydride.", "Starting Materials": [ "Ursolic acid", "Acetic anhydride", "Methanol", "Sodium hydroxide", "Sulfuric acid", "Water" ], "Reaction": [ "Step 1: Ursolic acid is dissolved in methanol and reacted with sodium hydroxide to form the sodium salt of ursolic acid.", "Step 2: Acetic anhydride is added to the reaction mixture and the resulting mixture is stirred for several hours at room temperature.", "Step 3: The reaction mixture is then poured into water and the resulting precipitate is collected by filtration.", "Step 4: The precipitate is then dissolved in a mixture of methanol and sulfuric acid and heated under reflux for several hours.", "Step 5: The reaction mixture is cooled and the resulting solid is collected by filtration and washed with water.", "Step 6: The solid is then dissolved in a mixture of methanol and water and the resulting solution is heated under reflux to form 3-Hydroxy-11-ursen-28,13-olide." ] } | |

CAS番号 |

35959-05-8 |

分子式 |

C30H46O3 |

分子量 |

454.7 g/mol |

IUPAC名 |

(1S,4S,5R,10S,13S,17S,19S,20R)-10-hydroxy-4,5,9,9,13,19,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-23-one |

InChI |

InChI=1S/C30H46O3/c1-18-8-14-29-17-16-28(7)27(6)13-9-20-25(3,4)22(31)11-12-26(20,5)21(27)10-15-30(28,33-24(29)32)23(29)19(18)2/h10,15,18-23,31H,8-9,11-14,16-17H2,1-7H3/t18-,19+,20?,21?,22+,23?,26+,27-,28+,29+,30+/m1/s1 |

InChIキー |

UVBLDLGZDSGCSN-MWOWFCOASA-N |

異性体SMILES |

C[C@@H]1CC[C@]23CC[C@]4([C@@]5(CCC6[C@@](C5C=C[C@@]4(C2[C@H]1C)OC3=O)(CC[C@@H](C6(C)C)O)C)C)C |

SMILES |

CC1CCC23CCC4(C5(CCC6C(C(CCC6(C5C=CC4(C2C1C)OC3=O)C)O)(C)C)C)C |

正規SMILES |

CC1CCC23CCC4(C5(CCC6C(C(CCC6(C5C=CC4(C2C1C)OC3=O)C)O)(C)C)C)C |

外観 |

Powder |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential anticancer mechanisms of 3-Hydroxy-11-ursen-28,13-olide?

A: While the exact mechanisms are still under investigation, molecular docking studies [] suggest that 3-Hydroxy-11-ursen-28,13-olide exhibits promising binding affinities to various cancer-related targets. Its binding energy ranged from -6.6 to -10.2 kcal/mol, comparable to reference inhibitors. This suggests a potential for interfering with critical pathways involved in cancer cell growth and proliferation. Further experimental validation is necessary to confirm these interactions and elucidate the specific downstream effects.

Q2: Where has 3-Hydroxy-11-ursen-28,13-olide been identified in nature?

A2: 3-Hydroxy-11-ursen-28,13-olide has been isolated from the following plant sources:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aS,6R,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B1151396.png)